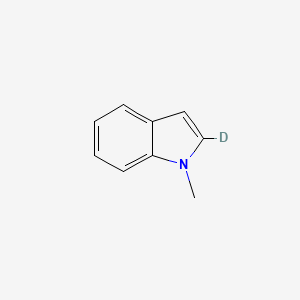

2-Deuterio-1-methylindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

2-deuterio-1-methylindole |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i7D |

InChI Key |

BLRHMMGNCXNXJL-WHRKIXHSSA-N |

Isomeric SMILES |

[2H]C1=CC2=CC=CC=C2N1C |

Canonical SMILES |

CN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Deuterio 1 Methylindole and Analogous Indoles

Direct Hydrogen-Deuterium Exchange Approaches

Direct C-H deuteration through hydrogen-deuterium exchange is an atom-economical and efficient strategy for isotopic labeling. These methods involve the cleavage of a C-H bond and its replacement with a C-D bond, typically facilitated by a catalyst and a deuterium (B1214612) source. The regioselectivity of this exchange on the indole (B1671886) ring is highly dependent on the chosen methodology.

Acid-Catalyzed Deuterium Exchange at C-2 Position

Under acidic conditions, the indole nucleus is susceptible to electrophilic attack. The intrinsic reactivity of the indole ring dictates that protonation (or deuteration) occurs preferentially at the C-3 position, as this leads to a more stable cationic intermediate where the positive charge is not localized on the nitrogen atom. Consequently, acid-catalyzed H-D exchange almost exclusively yields C-3 deuterated indoles. nih.govnih.gov

For instance, treating 3-substituted indoles with 20 wt % D₂SO₄ in CD₃OD efficiently deuterates the aromatic ring protons, while 3-unsubstituted indoles can be deuterated at the C-3 position using deuterated acetic acid (CD₃CO₂D). nih.gov The direct and selective deuteration of the C-2 position using acid catalysis is inherently difficult and not a standard method because the C-3 position is kinetically and thermodynamically favored for electrophilic substitution. nih.govacs.org Achieving C-2 deuteration typically requires blocking the C-3 position or employing alternative catalytic systems that override the natural reactivity of the indole ring. nih.gov

A study on tryptamine derivatives using acid-catalyzed exchange confirmed that deuteration occurs at various positions on the indole ring, but selective C-2 labeling is not straightforward. acs.org In the absence of a catalyst, deuteration at the C-2 position does not occur, and only C-3 deuteration is observed when using reagents like CD₃CO₂D. nih.govacs.org

Base-Catalyzed Deuterium Exchange Strategies

Base-catalyzed H-D exchange strategies are also employed for the deuteration of indoles. Similar to acid-catalyzed methods, base-mediated conditions typically favor deuterium incorporation at the C-3 position due to its higher acidity compared to other protons on the pyrrole (B145914) ring. nih.govnih.gov The development of base-catalyzed methods that selectively target the C-2 position is not widely reported and remains a synthetic challenge. The C-2 proton is less acidic than the C-3 proton, making its abstraction by a base less favorable. Therefore, achieving C-2 deuteration often necessitates the use of transition-metal catalysts that can operate through different mechanisms.

Transition Metal-Catalyzed Deuteration Methods

Transition metal catalysis offers a powerful and versatile platform for C-H activation and subsequent deuteration, enabling access to regioselectivities that are unattainable through traditional acid or base catalysis. Catalysts based on palladium, platinum, and iridium have been successfully applied to the deuteration of indoles, including selective labeling at the C-2 position.

Palladium catalysis has emerged as a highly effective method for the programmable and regioselective deuteration of indoles without the need for directing groups. chemrxiv.orgoduillgroup.com A notable strategy involves a "reverse hydrogen isotope exchange" process to achieve selective C-2 deuteration. nih.govacs.org This method proceeds in two steps:

Palladium-Catalyzed C-2 and C-3 Deuteration: The indole substrate is first treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a deuterium source like deuterated acetic acid (CD₃CO₂D). This step leads to the incorporation of deuterium at both the C-2 and C-3 positions. acs.org The presence of an additive like sodium acetate (NaOAc) can enhance the level of deuterium incorporation. acs.org

Selective C-3 De-deuteration: The resulting C-2/C-3 deuterated indole is then treated with a protic solvent system, such as a mixture of methanol (MeOH) and water (H₂O) with potassium carbonate (K₂CO₃). This step selectively removes the deuterium label from the more reactive C-3 position, yielding the desired C-2 deuterated indole. nih.govacs.org

This programmable approach allows for selective access to C-2, C-3, or C-2/C-3 deuterated indoles by simply modifying the reaction sequence. acs.orgchemrxiv.org For example, omitting the palladium catalyst in the first step leads exclusively to C-3 deuteration, highlighting the crucial role of the metal in activating the C-2 position. nih.gov

| Substrate | Catalyst/Reagents (Step 1) | Conditions (Step 1) | Reagents (Step 2) | Conditions (Step 2) | % D at C-2 | Yield |

|---|---|---|---|---|---|---|

| Indole | Pd(OAc)₂, NaOAc, CD₃CO₂D | 120 °C, 16 h | K₂CO₃, MeOH/H₂O | 80 °C, 16 h | 81% | 70% |

| 1-Methylindole (B147185) | Pd(OAc)₂, NaOAc, CD₃CO₂D | 120 °C, 16 h | K₂CO₃, MeOH/H₂O | 80 °C, 16 h | 85% | 75% |

| 5-Methoxyindole | Pd(OAc)₂, NaOAc, CD₃CO₂D | 120 °C, 16 h | K₂CO₃, MeOH/H₂O | 80 °C, 16 h | 84% | 68% |

| 6-Bromoindole | Pd(OAc)₂, NaOAc, CD₃CO₂D | 120 °C, 32 h | K₂CO₃, MeOH/H₂O | 80 °C, 16 h | 70% | 45% |

Platinum catalysts are also effective for H-D exchange reactions in aromatic compounds. Heterogeneous catalysts like platinum on carbon (Pt/C) can facilitate deuteration using D₂O as the deuterium source, often in the presence of H₂ gas. researchgate.net These conditions can be applied to various aromatic and heterocyclic compounds. Platinum-catalyzed H-D exchange can also be performed under hydrothermal conditions, where water itself can activate C-H bonds on the metal surface. nih.gov While these methods are robust, achieving high regioselectivity for a specific position like C-2 on an indole ring can be challenging, and they may lead to perdeuteration or a mixture of deuterated isotopologues.

Iridium-based catalysts are particularly powerful for C-H activation and hydrogen isotope exchange (HIE). nih.gov Catalysts such as Crabtree's catalyst and related iridium complexes can efficiently label N-heterocycles. nih.gov Often, these reactions employ a directing group strategy to achieve high site selectivity. A directing group, typically attached to the indole nitrogen, coordinates to the metal center and positions the catalyst to activate a specific C-H bond, such as the one at C-2. nih.gov

A recently developed method utilizes a combination of an iridium catalyst, such as [Cp*IrCl₂]₂, and a silver co-catalyst (e.g., AgNTf₂) with D₂O as the deuterium source. acs.org This system, leveraging a carbonyl-based directing group on the nitrogen, can achieve extensive deuteration of the indole ring. acs.org The specific regioselectivity can be tuned by the choice of directing group and reaction conditions. For example, Zou and coworkers demonstrated that by using a methoxy amide directing group on the nitrogen, regioselective deuteration of indoles at the C-2, C-7, or even C-4 positions could be achieved with high efficiency using cobalt or rhodium catalysts. nih.govacs.org While iridium was not effective with that specific directing group, it highlights the principle of directing group-assisted, metal-catalyzed deuteration to overcome the intrinsic reactivity of the indole ring. nih.gov

| Substrate | Catalyst | Additive | Deuterium Source | Solvent | Conditions | % D Incorporation |

|---|---|---|---|---|---|---|

| N-Pivaloyl Indole | [CpIrCl₂]₂ | AgNTf₂ | D₂O | 1,2-DCE | 100 °C | C2(95%), C3(95%), C4(95%), C5(95%), C6(95%), C7(95%) |

| N-Pivaloyl-5-methoxyindole | [CpIrCl₂]₂ | AgNTf₂ | D₂O | 1,2-DCE | 100 °C | C2(95%), C3(95%), C4(95%), C6(95%), C7(95%) |

| N-Pivaloyl-5-bromoindole | [Cp*IrCl₂]₂ | AgNTf₂ | D₂O | 1,2-DCE | 100 °C | C2(95%), C3(95%), C4(95%), C6(95%), C7(95%) |

De Novo Synthesis Utilizing Deuterated Building Blocks

An alternative to the direct deuteration of a pre-existing indole ring is the construction of the indole nucleus from deuterated starting materials. This approach ensures the incorporation of deuterium at specific positions from the outset.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. By using a deuterated phenylhydrazine, deuterium atoms can be strategically placed on the benzene (B151609) ring of the resulting indole. While this method is effective for introducing deuterium on the carbocyclic portion of the indole, it does not inherently lead to deuteration at the C2 position of the indole ring itself, which is formed from the aldehyde or ketone component.

Transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes, with nitrogen sources provide a powerful route to N-heterocycles, including indoles. rsc.org Utilizing deuterated alkynes in these syntheses allows for the incorporation of deuterium into the resulting indole core.

For example, the rhodium-catalyzed oxidative coupling of N-acetyl anilines with internal alkynes is a known method for indole synthesis. acs.org If a deuterated alkyne is used in this reaction, the deuterium atoms will be incorporated into the positions derived from the alkyne, typically the C2 and C3 positions of the indole ring. The regioselectivity of the cyclization determines the final position of the deuterium atoms. Various metal catalysts, including palladium and rhodium, are effective for such cyclizations. nih.gov

Solid-phase organic synthesis (SPOS) has become an important technique in combinatorial chemistry and drug discovery, allowing for the efficient preparation of compound libraries. nih.gov This methodology can be adapted for the synthesis of deuterated indoles. By anchoring a deuterated building block to a solid support, the indole ring can be constructed through various classical indole syntheses (e.g., Fischer, Bartoli, Nenitzescu) or metal-catalyzed cyclizations. nih.gov

The solid-phase approach offers advantages in terms of purification, as excess reagents and byproducts can be washed away, simplifying the isolation of the desired deuterated indole after cleavage from the resin. This method is particularly amenable to the creation of libraries of deuterated indole derivatives for screening purposes.

Isotopic Enrichment and Purity Assessment in Synthesis

The primary method for determining the extent and position of deuteration in indole derivatives is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. nih.gov By comparing the integration of the proton signal at a specific position in the non-deuterated starting material with that of the deuterated product, a quantitative measure of deuterium incorporation can be established. For instance, in a palladium-catalyzed reaction of indole with deuterated acetic acid (CD₃CO₂D), ¹H NMR spectroscopy was used to determine that deuterium incorporation at the C2 position was 81% and at the C3 position was 72% when sodium acetate (NaOAc) was present. nih.govacs.org

Gold(I)-catalyzed hydrogen isotope exchange reactions have also demonstrated high efficiency, with isotopic enrichment levels exceeding 95% at the C3 position for C3-unsubstituted indoles and at the C2 position for C3-substituted indoles. chemrxiv.orgchemrxiv.org

A programmable labeling platform has been developed that allows for selective deuteration at the C2, C3, or both positions. nih.govacs.org This methodology utilizes a directing-group-free palladium catalysis in the presence of deuterated acetic acid for hydrogen isotope exchange at both C2 and C3. nih.govacs.org Subsequent treatment with potassium carbonate (K₂CO₃) and a protic solvent selectively removes the deuterium from the C3 position, yielding the C2-deuterated product. nih.govacs.org Metal-free, acid-mediated deuteration, on the other hand, results in selective isotope incorporation at the C3 position. nih.govacs.org

The following tables summarize the isotopic enrichment achieved under different synthetic conditions for indole and its derivatives.

Table 1: Palladium-Catalyzed Deuteration of Indole

| Entry | Catalyst (mol %) | Additive | Solvent | Temp (°C) | Time (h) | % C2-D | % C3-D |

| 1 | Pd(OAc)₂ (10) | None | Dioxane/CD₃CO₂D | 120 | 16 | 40% | 52% |

| 2 | Pd(OAc)₂ (10) | NaOAc | Dioxane/CD₃CO₂D | 120 | 16 | 81% | 72% |

Data sourced from research on programmable deuteration of indoles. nih.govacs.org

Table 2: Gold(I)-Catalyzed Deuteration of Indoles

| Substrate | Catalyst Loading (mol %) | Deuterium Source | Isotopic Enrichment | Position |

| C3-unsubstituted indoles | 0.5 - 1 | CD₃OD / D₂O | >95% | C3 |

| C3-substituted indoles | 0.5 - 1 | CD₃OD / D₂O | >95% | C2 |

| 2-Indolylmethanol | 0.5 | CD₃OD / D₂O | 77% | C3 |

Data sourced from research on Gold(I)-catalyzed hydrogen isotope labeling. chemrxiv.org

In addition to NMR, other analytical techniques are crucial for a comprehensive purity assessment. Mass spectrometry (MS) is widely used to confirm the incorporation of deuterium by detecting the mass shift in the molecular ion peak. thalesnano.comscielo.org.mx High-resolution mass spectrometry can provide precise mass data, further confirming the elemental composition and the number of deuterium atoms incorporated. Infrared (IR) spectroscopy can also be employed to detect deuteration, as the C-D bond vibration occurs at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H bond (around 2800-3000 cm⁻¹). scielo.org.mx This shift provides clear evidence of deuterium incorporation into the molecule's structure. scielo.org.mx

Chemical purity is typically assessed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS or LC-MS). These methods are essential for separating the desired deuterated product from any unreacted starting materials, non-deuterated species, and other reaction byproducts, thus ensuring the final product's chemical integrity.

Mechanistic Investigations Employing 2 Deuterio 1 Methylindole

Elucidation of Reaction Pathways and Intermediates

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a specific molecular position creates a subtle yet detectable difference that can be monitored throughout a chemical reaction. This technique, known as isotope tracing, has been instrumental in verifying proposed reaction mechanisms and identifying transient species that are otherwise difficult to observe directly.

Isotope Tracing in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds like indoles. acs.org The generally accepted mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. acs.org

In the context of 1-methylindole (B147185), electrophilic attack predominantly occurs at the C3-position due to the activating effect of the nitrogen atom. smolecule.com The use of 2-deuterio-1-methylindole in these reactions allows for the direct observation of the fate of the atom at the C2-position. For instance, in azo-coupling reactions with p-nitrobenzenediazonium tetrafluoroborate, the absence of a kinetic isotope effect when using 3-deuterioindole (B1365339) derivatives confirms that the initial electrophilic attack is the rate-determining step. rsc.org While this study focused on C3-deuteration, the principles are directly applicable to understanding the broader reactivity of the indole (B1671886) ring. Should an electrophilic attack occur at C2, the presence or absence of the deuterium label in the final product would provide definitive evidence for the reaction pathway.

Deuterium Labeling in Nucleophilic Addition Reactions

While indoles are typically electron-rich and thus more susceptible to electrophilic attack, they can participate in nucleophilic addition reactions under specific conditions, particularly when activated. Deuterium labeling at the C2-position of 1-methylindole serves as a critical tool for understanding the mechanisms of these transformations.

For example, in palladium-catalyzed hydrogenation of indoles, isotopic labeling experiments have been crucial. When 2-methylindole (B41428) is hydrogenated using deuterium gas (D2), a single deuterium atom is incorporated at the C2-position of the resulting indoline, confirming the direct addition of deuterium across the C2-C3 double bond. dicp.ac.cn Conversely, performing the reaction in a deuterated solvent like TFE-d leads to the incorporation of two deuterium atoms at the C3-position, indicating a rapid and reversible protonation/deprotonation equilibrium at this site prior to the hydrogenation step. dicp.ac.cn Although the starting material in this specific study was not this compound, the results highlight how deuterium labeling provides deep mechanistic insights into addition reactions involving the indole core.

In other instances, such as the reaction of indoles with superelectrophilic agents like 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl), the lack of a significant kinetic isotope effect with deuterated indoles suggests that the initial nucleophilic addition is the rate-limiting step of the SEAr-SNAr mechanism. nih.govresearchgate.net

Probing Rearrangement Mechanisms with Deuterium Labels

Isotopic labeling is an invaluable method for tracking the movement of atoms during molecular rearrangements. In reactions where a substituent migrates from one position to another, incorporating a deuterium label at a key position, such as in this compound, can help to distinguish between different possible mechanistic pathways (e.g., intramolecular vs. intermolecular).

For example, in the azo-coupling of 3-methylindole, the reaction proceeds with a small deuterium isotope effect and is subject to base catalysis, suggesting a mechanism involving an initial attack at the C3-position followed by a rearrangement. rsc.org While this specific study did not use this compound, it demonstrates the principle. If a reaction involving this compound were to show migration of the deuterium label to another position on the indole ring or its transfer to another molecule, it would provide strong evidence for a rearrangement mechanism.

Investigation of C-H Activation Mechanisms

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in modern organic synthesis. scielo.brnih.gov this compound is an ideal substrate for studying the mechanisms of C-H activation at the C2-position. The cleavage of the C-D bond versus a C-H bond often results in a different reaction rate, a phenomenon known as the kinetic isotope effect (KIE), which provides evidence for C-H bond cleavage in the rate-determining step of a reaction. dtu.dk

For instance, iron-catalyzed C2-alkylation and alkenylation of indoles have been developed as efficient methods for C-C bond formation. ntu.edu.sg Mechanistic studies for these reactions can be significantly enhanced by using substrates like 1-(2-deuterio-1-methyl-1H-indol-3-yl)-N-(4-methoxyphenyl)methanimine. ntu.edu.sg The observation of a KIE in competitive experiments between the deuterated and non-deuterated substrates would strongly support a mechanism where the C2-H bond is cleaved in the rate-limiting step. Similarly, cobalt-catalyzed C-H activation reactions have been investigated using deuterated indole derivatives to probe the mechanism. ntu.edu.sg

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org By measuring the KIE, chemists can infer whether a specific bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.

Determination of Primary Kinetic Isotope Effects

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken during the rate-determining step of the reaction. princeton.edu For C-H/C-D bonds, a significant primary KIE (typically kH/kD > 2) is a strong indication that the C-H bond is being cleaved in the slowest step of the reaction. epfl.chcore.ac.uk

In the context of this compound, a significant PKIE would be expected for reactions where C-H activation at the C2 position is the rate-limiting event. For example, in a study on the palladium-catalyzed phenylation of 1-methylindole, a kinetic isotope effect was measured for both the C2 and C3 positions to distinguish between different mechanistic pathways. acs.org A surprisingly large KIE of 1.6 was found for the C3 position, supporting an electrophilic palladation pathway. acs.org A similar experimental setup using this compound would be invaluable for reactions targeting the C2-position.

Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that the C-H bond is not broken in the rate-determining step. nih.govepfl.ch This was observed in the coupling of indoles with superelectrophilic benzofuroxans, where the initial nucleophilic attack, not the subsequent deprotonation, was found to be rate-limiting. nih.govresearchgate.net

Table 1: Representative Kinetic Isotope Effects in Indole Chemistry

| Reaction | Labeled Position | kH/kD | Implication | Reference |

| Azo-coupling of 3-methylindole | C2 | ~2 | C-H bond cleavage involved in rate-determining step | rsc.org |

| Azo-coupling of 1-methylindole | C3 | ~1 | C-H bond cleavage not involved in rate-determining step | rsc.orgrsc.org |

| Pd-catalyzed phenylation of 1-methylindole | C3 | 1.6 | Supports electrophilic palladation pathway | acs.org |

| Coupling with DNBF-Cl | C3 | ~1 | Initial nucleophilic addition is rate-limiting | nih.govresearchgate.net |

This interactive table summarizes key findings from KIE studies on indole derivatives, highlighting how isotopic labeling helps to pinpoint the rate-determining steps in various reactions.

Analysis of Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects (SKIEs) are observed when the isotopically labeled bond is not directly broken or formed in the rate-determining step of a reaction. wikipedia.org Instead, they arise from changes in the vibrational frequencies of the C-D bond compared to the C-H bond at a position adjacent to the reacting center. nih.gov These effects are typically much smaller than primary kinetic isotope effects but provide valuable information about changes in hybridization and the electronic environment of the labeled carbon atom during the transition state. wikipedia.orgepfl.ch

In the context of this compound, the C2-deuterium is not directly involved in many reactions where electrophilic attack or other transformations occur at the C3-position. However, its presence can influence the reaction rate. For instance, a change in hybridization at the C2-position from sp² in the ground state to a more sp³-like character in the transition state, or vice versa, will result in a measurable SKIE. epfl.ch The magnitude of the SKIE can help distinguish between different proposed mechanisms. For example, a normal SKIE (kH/kD > 1) is often associated with a change from sp³ to sp² hybridization, while an inverse SKIE (kH/kD < 1) suggests a change from sp² to sp³. wikipedia.org

A study on the iron-catalyzed directed C2-alkylation of indole with vinylarenes utilized 1-(2-deuterio-1-methyl-1H-indol-3-yl)-N-(4-methoxyphenyl)methanimine to probe the mechanism. ntu.edu.sg While the primary focus was on C-H activation, the use of the deuterated substrate implicitly allows for the potential observation of secondary isotope effects that could provide insight into the nature of the transition state.

Interpretation of KIE Data for Rate-Determining Steps and Transition States

The interpretation of kinetic isotope effect (KIE) data is a cornerstone of mechanistic chemistry, providing a window into the rate-determining step (RDS) and the geometry of the transition state. princeton.eduharvard.edu A significant primary KIE, where the C-D bond is broken in the RDS, strongly indicates that this bond cleavage is central to the slowest step of the reaction. princeton.edu Conversely, the absence of a primary KIE, or the presence of a small secondary KIE, suggests that C-H (or C-D) bond breaking is not rate-limiting. psu.edursc.org

For reactions involving this compound, the observed KIE can help to either support or rule out mechanisms where the C2-H bond is broken in the rate-determining step. For example, in electrophilic aromatic substitution reactions at the C3-position of indole, the initial attack of the electrophile is generally the rate-determining step. psu.edursc.org In such cases, a study involving 3-deuterioindoles showed no isotope effect, confirming that the C-H bond cleavage at the 3-position occurs in a fast, subsequent step. psu.edursc.org While this study did not use this compound, the principle is directly applicable. If a reaction at a different position of the indole ring, for instance, a hypothetical direct C2-functionalization, were to be studied with this compound, the presence or absence of a significant KIE would be crucial in determining if the C2-H bond cleavage is rate-determining.

Furthermore, the magnitude of the KIE can provide information about the symmetry of the transition state. princeton.edu According to the Hammond postulate, the transition state of an exothermic reaction will resemble the reactants, while that of an endothermic reaction will resemble the products. princeton.edu This can influence the extent of bond breaking in the transition state and thus the magnitude of the KIE.

A competition experiment involving the carbonylative cyclization of an aminocyclopropane revealed a relatively small kinetic isotope effect (kH/kD = 1.44), suggesting that the aryl C-H metalation step is not the turnover-limiting step in that particular reaction. acs.org This demonstrates how even small KIEs can provide critical mechanistic insights.

Deuterium Scrambling Experiments

Deuterium scrambling experiments are another powerful technique for probing reaction mechanisms, particularly in metal-catalyzed reactions. researchgate.net These experiments can reveal the reversibility of certain steps, such as C-H activation. researchgate.net In a typical deuterium scrambling experiment, a deuterated substrate like this compound is subjected to reaction conditions, and the distribution of deuterium in the starting material, products, and even other molecules in the reaction mixture is analyzed over time.

For instance, if a proposed mechanism involves the reversible oxidative addition of the C2-H(D) bond to a metal center, one would expect to see scrambling of the deuterium atom to other positions on the indole ring or even to other substrate molecules if intermolecular C-H activation is occurring. The absence of such scrambling would suggest that the C-H activation step is irreversible. researchgate.net

In a study on the nickel-catalyzed hydroheteroarylation of alkynes, the reaction of 3-cyano-2-deuterio-1-methylindole with an alkyne resulted in the corresponding deuterated product. acs.org Crucially, an intermolecular crossover experiment with an equimolar mixture of 3-cyano-2-deuterio-1-methylindole and methyl 1-methylindole-3-carboxylate showed no deuterium transfer between the two indole species. acs.org This lack of intermolecular deuterium scrambling suggests that an electrophilic metalation pathway, which might be expected to be reversible and lead to scrambling, is unlikely to be the operative C-H activation step. acs.org

Similarly, deuterium labeling studies, including scrambling experiments, were instrumental in elucidating the mechanism of palladium-catalyzed asymmetric hydrogenation of unprotected indoles. dicp.ac.cn These experiments can help to confirm the proposed mechanistic pathways and the role of different reagents and intermediates. nih.govresearchgate.net

Advanced Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the molecular structure and isotopic composition of 2-Deuterio-1-methylindole. Different NMR experiments offer unique insights into the effects of deuteration.

Deuterium (B1214612) (²H) NMR spectroscopy is a direct method to observe the deuterium nucleus. wikipedia.org Since the natural abundance of deuterium is very low (approximately 0.016%), a signal in the ²H NMR spectrum is a definitive confirmation of isotopic enrichment. wikipedia.orgnih.gov For this compound, a distinct peak will appear in the ²H NMR spectrum at a chemical shift corresponding to the C2 position of the indole (B1671886) ring. magritek.com The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR. wikipedia.orgmagritek.com

The integration of the ²H NMR signal, when compared against a known standard, can be used to quantify the amount of the deuterated species in a sample. This technique is highly effective for verifying the success of a deuteration process. magritek.com The presence of a single resonance confirms the specific labeling at the C2 position, thus providing crucial data on positional purity. A combination of quantitative ¹H and ²H NMR can yield highly accurate determinations of isotopic abundance. wiley.com

The most immediate effect of substituting a proton with a deuteron (B1233211) at the C2 position is the disappearance of the corresponding signal in the ¹H NMR spectrum. magritek.com In the spectrum of the non-deuterated 1-methylindole (B147185), the proton at C2 (H2) shows a characteristic signal. For this compound, this signal is absent, leading to a simplified spectrum. This simplification is a key indicator of successful and specific deuteration at the intended site. nih.gov

Quantitative ¹H NMR (qNMR) can be employed to determine the isotopic purity. nih.gov By integrating the remaining proton signals (e.g., the N-methyl protons or other aromatic protons) and comparing them to the integration of a known internal standard, the concentration of the deuterated molecule can be accurately measured. The percentage of deuteration can be calculated by comparing the diminished integral of the C2 position signal area to the integrals of other non-deuterated protons within the molecule.

Table 1: Comparison of ¹H NMR Data for 1-Methylindole and this compound

| Position | 1-Methylindole Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|---|

| N-CH₃ | ~3.78 | ~3.78 | Singlet |

| H2 | ~7.02 | Absent | Doublet |

| H3 | ~6.45 | ~6.45 | Doublet |

| H4-H7 | ~7.10-7.65 | ~7.10-7.65 | Multiplets |

The substitution of a proton with a deuteron induces noticeable changes in the ¹³C NMR spectrum, primarily through deuterium isotope effects (DIE). nih.gov These effects manifest in two main ways: changes in chemical shifts and alterations in signal multiplicity.

The carbon atom directly bonded to the deuterium, C2, experiences a one-bond isotope effect (¹ΔC(D)), causing its signal to shift upfield (to a lower ppm value). huji.ac.il Furthermore, because deuterium is a spin-1 nucleus, the signal for C2, which is a singlet in the proton-decoupled spectrum of 1-methylindole, is split into a triplet (with a 1:1:1 intensity ratio) due to one-bond C-D coupling. huji.ac.ilolemiss.edu

Neighboring carbons also experience smaller, multi-bond isotope effects. The C3 and C3a carbons will exhibit a two-bond isotope shift (²ΔC(D)), and other carbons further away may show even smaller three- and four-bond shifts. nih.govhuji.ac.ilclockss.org These long-range effects are valuable for confirming assignments and studying electronic structure. nih.gov The observation of these specific shifts and coupling patterns provides unambiguous evidence for deuteration at the C2 position.

Table 2: Expected ¹³C NMR Isotope Shifts and Multiplicity Changes for this compound

| Carbon Position | Approx. Shift in 1-Methylindole (δ ppm) | Expected Multiplicity (Proton Decoupled) | Expected Change in this compound | Expected Multiplicity |

|---|---|---|---|---|

| C2 | 128.5 | Singlet | Upfield shift (~0.3-0.5 ppm) | Triplet |

| C3 | 100.9 | Singlet | Small upfield shift (~0.1 ppm) | Singlet |

| C3a | 128.9 | Singlet | Small upfield shift (~0.1 ppm) | Singlet |

| C7a | 137.0 | Singlet | Minimal to no shift | Singlet |

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous structural assignment of complex molecules, including deuterated derivatives. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, typically ¹³C. columbia.edulibretexts.org In the HSQC spectrum of this compound, the cross-peak that corresponds to the C2-H2 one-bond correlation will be absent. This absence is a powerful confirmation of deuteration at the C2 position. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to four bonds. columbia.edulibretexts.org For this compound, the HMBC spectrum would still show long-range correlations from other protons to the C2 carbon. For instance, the proton at C3 (H3) and the N-methyl protons would likely show cross-peaks to the C2 carbon. These correlations confirm the identity and position of the C2 carbon even though its directly attached proton is missing, solidifying the structural assignment. sdsu.edu

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound and is highly sensitive to isotopic substitution.

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ions. The incorporation of a deuterium atom in place of a protium (B1232500) (hydrogen-1) atom increases the molecular mass by approximately one mass unit. nih.gov The non-deuterated 1-methylindole has a molecular weight of approximately 131.17 g/mol . chemicalbook.com Therefore, this compound will exhibit a molecular ion peak ([M]⁺) at m/z 132. nist.gov

Isotope Ratio Mass Spectrometry (IRMS) or high-resolution mass spectrometry can be used to precisely determine the extent of deuterium incorporation. rug.nl By analyzing the relative intensities of the ion peaks at m/z 131 (corresponding to any residual non-deuterated 1-methylindole) and m/z 132 (corresponding to this compound), the isotopic purity or deuterium content of the sample can be accurately calculated. This method is crucial for verifying the successful synthesis and purity of the labeled compound. nih.govnih.gov

Fragmentation Pathway Analysis of Deuterated Indoles

The analysis of fragmentation pathways in mass spectrometry provides valuable structural information about a molecule. For this compound, the introduction of a deuterium atom at the C2 position offers a unique label to trace the fragmentation of the indole ring. While direct experimental mass spectra for this compound are not widely published, the fragmentation pathway can be predicted based on the known behavior of substituted indoles in mass spectrometry.

Upon electron ionization, the molecule will lose an electron to form a molecular ion (M⁺•). The stability of the aromatic indole ring means the molecular ion peak is expected to be prominent. Subsequent fragmentation is driven by the energetic instability of this radical cation, leading to the cleavage of bonds and the formation of various fragment ions.

A primary fragmentation pathway for 1-methylindoles involves the loss of a hydrogen atom from the methyl group to form a stable quinolinium-like ion. However, in this compound, a key fragmentation is the cleavage of the C-D bond or rearrangements involving the deuterated position. Another significant fragmentation pathway for indoles is the cleavage of the C2-C3 bond, followed by rearrangements. The presence of deuterium at the C2 position would directly influence the mass-to-charge ratio (m/z) of the resulting fragments, allowing for a detailed analysis of the fragmentation mechanism.

Table 1: Predicted Key Fragmentation Ions of this compound

| Fragment Ion Description | Predicted m/z |

| Molecular Ion [C₉H₈DN]⁺• | 132 |

| Loss of H from methyl group [M-H]⁺ | 131 |

| Loss of D from C2 position [M-D]⁺ | 130 |

| Product of C2-N and C3-C3a bond cleavage | 104 |

| Quinolinium-like ion | 131 |

This table is based on theoretical fragmentation patterns of indole derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, HRMS can differentiate it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The theoretical exact mass of this compound (C₉H₈DN) can be calculated by summing the precise masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Deuterium: 2.014102, Nitrogen: 14.003074).

Calculated Exact Mass: (9 * 12.000000) + (8 * 1.007825) + (1 * 2.014102) + (1 * 14.003074) = 132.084376 u

An experimental HRMS measurement that yields a mass value extremely close to this theoretical value (typically within a few parts per million, ppm) would provide strong evidence for the molecular formula C₉H₈DN, thereby confirming the successful deuteration and structure of the compound.

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is a powerful technique for investigating the structural details of molecules by probing their vibrational modes. mdpi.com The substitution of a hydrogen atom with a deuterium atom in this compound leads to predictable shifts in the vibrational frequencies of the molecule, which can be observed in its IR and Raman spectra.

The primary cause of these band shifts is the increased mass of deuterium compared to hydrogen. According to Hooke's law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Therefore, the C-D bond will have a lower stretching frequency than a C-H bond.

Expected Deuterium-Induced Band Shifts:

C-H Stretching: In a typical 1-methylindole molecule, the C-H stretching vibrations of the indole ring are observed in the region of 3000-3100 cm⁻¹.

C-D Stretching: For this compound, the C-D stretching vibration is expected to appear at a significantly lower frequency, typically around 2200-2300 cm⁻¹. This pronounced shift provides a clear spectroscopic marker for the presence and position of the deuterium atom.

Other Vibrational Modes: Other vibrational modes involving the C2 position, such as in-plane and out-of-plane bending vibrations, will also exhibit shifts to lower frequencies upon deuteration, although these shifts are generally smaller than that of the stretching vibration.

Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds within the indole ring system. horiba.com The comparison of the Raman spectra of 1-methylindole and this compound can aid in the definitive assignment of vibrational modes. nih.gov

Table 2: Predicted Vibrational Frequencies and Deuterium-Induced Shifts for Key Modes in this compound

| Vibrational Mode | Typical Frequency in 1-methylindole (cm⁻¹) | Predicted Frequency in this compound (cm⁻¹) |

| C2-H Stretch | ~3100 | N/A |

| C2-D Stretch | N/A | ~2250 |

| Indole Ring C-H Bending | ~1450-1500 | Shifted to slightly lower frequency |

| Indole Ring C-D Bending | N/A | ~1000-1100 |

These are approximate values based on typical isotopic shifts and may vary depending on the specific molecular environment.

2 Deuterio 1 Methylindole As a Chemical Research Tool and Precursor

Synthesis of Other Site-Specifically Deuterated Indole (B1671886) Derivatives

The strategic placement of a deuterium (B1214612) atom at the C2 position of 1-methylindole (B147185) makes it a useful precursor for the synthesis of other specifically labeled indole derivatives. While methods exist for the direct deuteration of various positions on the indole ring, starting with a selectively labeled compound like 2-deuterio-1-methylindole allows for the retention of the isotopic label during subsequent chemical transformations at other sites. nih.govresearchgate.net

Methods for Preparing the Precursor:

The synthesis of the this compound precursor can be achieved through methods developed for the selective deuteration of indoles. A common approach involves palladium-catalyzed hydrogen-deuterium exchange. nih.govchemrxiv.org In this method, an indole substrate is treated with a palladium catalyst, such as palladium(II) acetate (B1210297), in the presence of a deuterium source like deuterated acetic acid (CD₃CO₂D). nih.govchemrxiv.org This facilitates selective H/D exchange at the C2 position. Subsequent N-methylation of the deuterated indole intermediate would yield the target precursor, this compound. nih.gov

Application as a Synthetic Precursor:

Once obtained, this compound can undergo various reactions common to indole chemistry. Because the C2-D bond is not typically cleaved in electrophilic substitution reactions that favor the C3 position, the deuterium label remains intact. This allows for the synthesis of multi-labeled or functionally complex deuterated indoles.

Table 1: Potential Synthetic Transformations Using this compound

| Reaction Type | Reagents | Expected Product | Deuterium Position Retained |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-3-carbaldehyde | C2 |

| Mannich Reaction | CH₂O, (CH₃)₂NH | 2-Deuterio-3-((dimethylamino)methyl)-1-methylindole | C2 |

| Halogenation | NBS, CCl₄ | 3-Bromo-2-deuterio-1-methylindole | C2 |

| Friedel-Crafts Acylation | (CH₃CO)₂O, SnCl₄ | 3-Acetyl-2-deuterio-1-methylindole | C2 |

This table illustrates hypothetical transformations based on established indole reactivity, where the C2-deuterium label is expected to be preserved.

Development of Labeled Internal Standards for Analytical Chemistry

In quantitative analysis, particularly in techniques coupling chromatography with mass spectrometry (MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for achieving high precision and accuracy. scielo.brunits.it this compound is an ideal internal standard for the quantification of its non-labeled counterpart, 1-methylindole.

An internal standard is a known quantity of a compound added to a sample to correct for potential variations during sample processing and instrumental analysis. scielo.br A SIL-IS is chemically almost identical to the analyte, meaning it has nearly the same extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer. units.it However, due to the presence of deuterium, it has a higher mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. units.it By comparing the detector response of the analyte to that of the known amount of the SIL-IS, precise quantification can be achieved, as any sample loss or signal fluctuation will affect both compounds proportionally.

Table 2: Mass Spectrometric Properties of 1-Methylindole and its Deuterated Standard

| Compound | Chemical Formula | Exact Mass (Da) | Mass-to-Charge Ratio (m/z) of Molecular Ion [M]⁺ |

|---|---|---|---|

| 1-Methylindole (Analyte) | C₉H₉N | 131.0735 | 131.07 |

| This compound (SIL-IS) | C₉H₈DN | 132.0798 | 132.08 |

The use of this compound would be critical for accurately measuring levels of 1-methylindole in complex matrices such as environmental samples, food products, or biological fluids, where matrix effects can otherwise suppress or enhance the analyte signal unpredictably.

Applications as Probes for Chemical Reactivity and Catalysis

The difference in bond strength between a C-D and a C-H bond can be exploited to investigate the mechanisms of chemical reactions through the kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the reaction rate of a compound with the lighter isotope (kH) to the rate of the same reaction with the heavier isotope (kD). wikipedia.org If the C-H bond is broken or formed in the rate-determining step of a reaction, a significant primary KIE (typically kH/kD > 2) is observed, indicating that the reaction is slower for the deuterated compound. libretexts.orgnih.gov

This compound can be used as a mechanistic probe for reactions involving the C2 position, such as:

C-H Activation/Functionalization: In transition-metal-catalyzed reactions designed to functionalize the C2 position, measuring the KIE can determine if the initial C-H bond cleavage is the slowest step of the catalytic cycle. researchgate.net

Deprotonation/Metalation: For reactions initiated by the removal of the C2 proton (e.g., lithiation), a large KIE would confirm that this deprotonation is the rate-limiting event.

Table 3: Interpretation of Hypothetical KIE Values for a Reaction at the C2-Position of 1-Methylindole

| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |

|---|---|---|

| ~1.0 | No primary KIE | The C2-H bond is not broken or formed in the rate-determining step. |

| 2-8 | Normal Primary KIE | The C2-H bond is broken in the rate-determining step. libretexts.org |

| > 10 | Large Primary KIE | Suggests quantum tunneling of the hydrogen atom may be involved in the transition state. |

This table provides a general guide for interpreting KIE data. Actual values can vary based on specific reaction conditions and transition state geometry.

By synthesizing this compound and comparing its reaction rate against standard 1-methylindole under identical conditions, chemists can gain definitive insights into the transition state of a reaction, which is crucial for optimizing reaction conditions and designing new catalysts.

Deuterium as a Steric or Electronic Perturbation in Organic Reactions

Even when the C-D bond is not broken in a reaction, the presence of deuterium can still influence the reaction rate. This phenomenon is known as a secondary kinetic isotope effect (SKIE), which arises from the subtle differences in the steric and electronic properties of a C-D bond compared to a C-H bond. libretexts.orgprinceton.edu

Steric Effects: The C-D bond has a slightly shorter bond length and a smaller vibrational amplitude than the C-H bond. Consequently, a deuterium atom has a smaller effective steric footprint than a hydrogen atom. princeton.edu This can influence the rate of reactions where the transition state is sterically congested near the site of isotopic substitution.

Electronic Effects: The difference in zero-point energy makes the C-D bond less polarizable and a slightly better electron donor than the C-H bond. These electronic perturbations can affect the stability of intermediates and transition states.

SKIEs are typically much smaller than primary KIEs, with values often ranging from 0.8 to 1.5. wikipedia.org The direction of the effect depends on the change in hybridization at the carbon atom bearing the isotope during the reaction.

Normal SKIE (kH/kD > 1): Observed when the hybridization of the C2 carbon changes from sp² (in the reactant) to sp³ (in the transition state). The out-of-plane bending vibration is less constrained in the sp² state, and the transition to a more crowded sp³ state is more favorable for the sterically smaller deuterium atom.

Inverse SKIE (kH/kD < 1): Observed when the hybridization changes from sp³ to sp². This is often seen in reactions that form a carbocation intermediate, where hyperconjugation from an adjacent C-H bond is a stabilizing factor. The C-H bond is better at this type of stabilizing interaction than the C-D bond. libretexts.org

By using this compound in reactions that occur at the adjacent C3 position or that involve a change in hybridization at C2 (e.g., addition reactions across the C2=C3 double bond), researchers can use the resulting SKIE to probe the geometry and electronic demands of the transition state with high sensitivity. princeton.edu

Future Directions in Deuterated Indole Research

Development of Highly Regioselective and Stereoselective Deuteration Methods

A primary challenge in the synthesis of specifically labeled compounds like 2-Deuterio-1-methylindole is achieving high regioselectivity. The indole (B1671886) ring has several positions susceptible to hydrogen-deuterium (H/D) exchange, and methods that can exclusively target the C2 position are highly valuable.

Transition-metal-catalyzed H/D exchange has emerged as a powerful strategy for the late-stage introduction of deuterium (B1214612). nih.govresearchgate.net Iridium-based catalysts, in particular, have shown exceptional promise. For instance, iridium(I) NHC/phosphine complexes can direct deuteration exclusively to the C2 position of N-acetylindole with high levels of deuterium incorporation (94%). acs.org The choice of N-protecting group on the indole nitrogen is crucial for directing the catalyst to the desired position. acs.org

Palladium catalysis offers another programmable approach. Using palladium(II) acetate (B1210297) with a deuterated acid like deuterated acetic acid (CD₃CO₂D) can facilitate H/D exchange at both the C2 and C3 positions. acs.orgchemrxiv.org A subsequent step involving a base wash can selectively remove the more labile C3 deuterium, yielding the desired C2-deuterated indole. acs.org This "reverse hydrogen isotope exchange" strategy represents a significant advance in non-directed C2-deuteration. researchgate.net Silver-catalyzed methods are also being explored, with phosphine-ligated silver-carbonate complexes showing efficacy in the site-selective deuteration of various five-membered aromatic heterocycles, including indoles, using affordable deuterium sources like methanol-d4 (B120146) (CH₃OD). nih.govberkeley.edu

| Catalytic System | Selectivity | Deuterium Source | Key Features |

| Iridium(I) NHC/phosphine | C2-selective (with N-acyl group) acs.org | D₂ gas | High efficiency and selectivity; directed by N-protecting group. acs.org |

| Palladium(II) acetate | C2 and C3; programmable to C2 acs.org | CD₃CO₂D | Directing-group-free; allows for selective C2 deuteration after a reverse exchange step. acs.orgchemrxiv.org |

| Silver(I) carbonate / phosphine | Site-selective nih.gov | CH₃OD | Tolerates a wide range of functional groups; uses a low-cost deuterium source. nih.govberkeley.edu |

| Rhodium / Cobalt Complexes | C2/C7 or C2/C3/C7 (with directing group) acs.org | D₂O | Allows for multi-site deuteration depending on the catalyst and directing group. acs.org |

This table provides a summary of catalytic systems for the regioselective deuteration of indoles.

Integration of Deuterium Labeling with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for isotopic labeling, including enhanced safety, precise control over reaction parameters, and improved scalability. ansto.gov.aux-chemrx.com Flow chemistry minimizes the risks associated with handling pressurized gases like deuterium (D₂) and allows for more efficient mixing and heat transfer, often leading to higher yields and purity. ansto.gov.authalesnano.com

Continuous flow reactors, such as the H-Cube® system, can generate deuterium gas in situ from the electrolysis of heavy water (D₂O), eliminating the need to handle D₂ cylinders. thalesnano.com This approach has been successfully used for the deuteration of various organic compounds. thalesnano.com Heterogeneous catalysts are particularly well-suited for flow systems. For example, a continuous flow process using Raney nickel as a catalyst has been developed for the H/D exchange on a wide range of nitrogen-containing heterocycles. chemrxiv.orgchemrxiv.org This method demonstrates the robustness and broad applicability of integrating flow chemistry with established catalytic systems. chemrxiv.org

Automated synthesis platforms can be combined with flow reactors to enable high-throughput screening of reaction conditions and the rapid production of libraries of deuterated compounds. This integration is pivotal for accelerating the discovery of new deuterated drug candidates and functional materials.

| Feature | Benefit in Deuterium Labeling |

| Precise Control | Fine-tuning of temperature, pressure, and residence time leads to improved selectivity and higher deuterium incorporation. ansto.gov.au |

| Enhanced Safety | In-situ generation of reactive species (e.g., D₂ gas) and small reaction volumes minimize hazards. thalesnano.com |

| Improved Efficiency | Superior mixing and heat transfer can reduce reaction times and increase yields. ansto.gov.au |

| Scalability | Continuous processing allows for easier scale-up from laboratory to production quantities. chemrxiv.org |

| Automation | Enables high-throughput screening and rapid library synthesis for drug discovery. |

This table highlights the advantages of integrating flow chemistry into deuterium labeling processes.

Exploration of Novel Catalytic Systems for H/D Exchange

The development of more efficient, robust, and cost-effective catalysts for H/D exchange is a central theme in deuteration research. While noble metals like iridium, rhodium, and palladium are highly effective, their cost and scarcity drive the search for alternatives based on more abundant elements. acs.orgnih.govacs.org

Recent research has focused on:

First-Row Transition Metals: Catalysts based on iron, cobalt, and nickel are gaining attention. nih.gov For instance, an atomically dispersed iron-phosphorus pair-site catalyst (Fe-P-C SAC) has been shown to efficiently deuterate (hetero)arenes using D₂O as the deuterium source under mild conditions. nih.gov Similarly, cobalt and rhodium catalysts, used alone or in combination, can achieve highly effective regioselective deuteration of indoles in D₂O when guided by a removable directing group on the nitrogen. researchgate.netacs.org

Heterogeneous Catalysts: Developing stable and recyclable heterogeneous catalysts is crucial for sustainable and industrial-scale synthesis. chemrxiv.org Raney nickel has proven effective in flow chemistry setups for labeling nitrogen-containing heterocycles. chemrxiv.org

Ligand Development: The ligand shell surrounding a metal center plays a critical role in determining the catalyst's activity and selectivity. acs.orgacs.org The development of new phosphine, N-heterocyclic carbene (NHC), and other ligands allows for fine-tuning the electronic and steric properties of catalysts to achieve specific deuteration patterns. For example, the use of an IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) ligand on an iridium center significantly improves C2-deuteration efficiency over older catalyst systems. acs.org

| Catalyst Type | Example(s) | Key Advantages |

| Noble Metal (Homogeneous) | [(COD)Ir(IMes)(PPh₃)]PF₆ acs.org | High activity and well-defined selectivity. acs.org |

| Noble Metal (Homogeneous) | Pd(OAc)₂ acs.orgchemrxiv.org | Directing-group-free, programmable selectivity. acs.orgchemrxiv.org |

| First-Row Metal (Heterogeneous) | Fe-P-C Single-Atom Catalyst nih.gov | Uses abundant metal, mild conditions, D₂O source. nih.gov |

| First-Row Metal (Homogeneous) | CpCo(CO)I₂ acs.org | Cost-effective metal, works in D₂O. acs.org |

| Noble Metal / Bimetallic | [CpRhCl₂]₂ acs.org | High efficiency for multi-site deuteration. acs.org |

| Heterogeneous | Raney Nickel chemrxiv.orgchemrxiv.org | Robust, recyclable, suitable for flow chemistry. chemrxiv.org |

This table summarizes various catalytic systems being explored for H/D exchange reactions.

Advanced Analytical Techniques for Low-Level Deuterium Detection and Quantification

Accurately determining the position and level of deuterium incorporation is essential for validating any deuteration method. While standard techniques are effective, research is ongoing to improve the sensitivity and precision of these analyses, especially for detecting low levels of deuterium or analyzing complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for analyzing deuterated compounds.

¹H NMR: The most straightforward method involves ¹H NMR, where deuterium incorporation is quantified by the reduction in the integral of the corresponding proton signal. acs.org

²H NMR: Direct detection of the deuterium nucleus provides a clean spectrum without proton signals, which can be useful for confirming the location of the label. magritek.comsigmaaldrich.com However, deuterium's low gyromagnetic ratio makes this technique less sensitive. magritek.com Advances in benchtop NMR spectrometers are making ²H NMR more accessible for routine analysis. magritek.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a highly sensitive technique for determining isotopic purity. nih.gov It can resolve the masses of different isotopologues (molecules that differ only in their isotopic composition), allowing for precise calculation of the percentage of molecules that have incorporated one, two, or more deuterium atoms. nih.gov Electrospray ionization (ESI)-HRMS is particularly useful as it is rapid, requires minimal sample, and can be used to monitor H/D exchange reactions in situ. nih.gov

Molecular Rotational Resonance (MRR) Spectroscopy: For complex mixtures where NMR signals may overlap and MS cannot distinguish between structural isomers (isotopomers), MRR spectroscopy is emerging as a powerful tool. acs.org MRR provides a complete description of the isotopic composition by identifying the unique rotational spectrum of each distinct isotopomer, even at levels below 1%. acs.org

| Technique | Principle | Advantages | Limitations |

| ¹H NMR | Measures the decrease in proton signal intensity at the site of deuteration. acs.org | Widely accessible, quantitative. | Indirect detection, can be difficult for very high (>98%) deuteration levels. sigmaaldrich.com |

| ²H NMR | Directly detects the deuterium nucleus. magritek.com | Unambiguous detection of label, no interference from proton signals. sigmaaldrich.com | Low sensitivity due to deuterium's properties. magritek.com |

| HRMS | Separates and detects ions based on their mass-to-charge ratio with high precision. nih.gov | Extremely sensitive, provides distribution of isotopologues. nih.gov | Cannot distinguish between structural isomers (isotopomers). acs.org |

| MRR | Measures the rotational transitions of molecules in the gas phase. acs.org | Unambiguously identifies and quantifies all isotopomers in a mixture. acs.org | Requires specialized instrumentation, sample must be volatile. |

This table compares advanced analytical techniques for the characterization of deuterated compounds.

Q & A

Q. What statistical approaches reconcile conflicting isotopic effect data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.